molecular formula C11H18F3NO3 B570299 (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate CAS No. 1619233-32-7

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate

Cat. No.: B570299
CAS No.: 1619233-32-7
M. Wt: 269.264
InChI Key: LRERPDGQQWNGFC-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethylhept-1-en-3-one with an appropriate amine under controlled conditions to introduce the amino group. The resulting intermediate is then treated with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

Scientific Research Applications

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetate group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(4S)-4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRERPDGQQWNGFC-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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